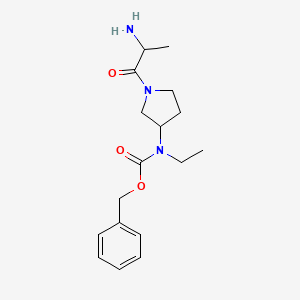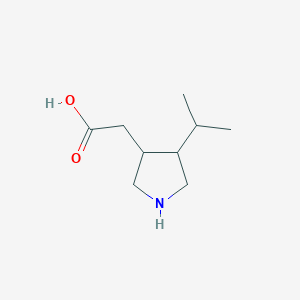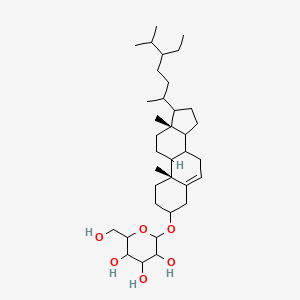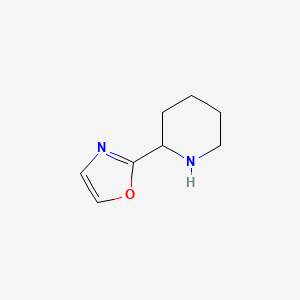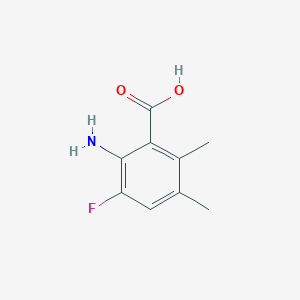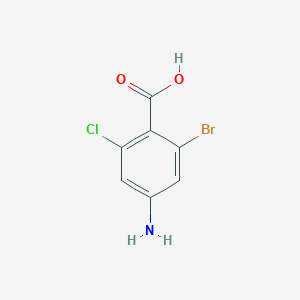![molecular formula C10H16N2O6 B14788765 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5,6-dihydrouridine is a modified nucleoside found in the chromosomal RNA of rat ascites tumors. It is a minor constituent that plays a role in nucleic acid modification
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydrouridine involves the reduction of uridine to dihydrouridine, followed by methylation. The reduction is typically carried out using dihydrouridine synthases, which catalyze the reduction of the 5,6-double bond of uridine . The methylation step can be achieved using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 5-Methyl-5,6-dihydrouridine is not well-documented, but it likely involves large-scale synthesis using similar enzymatic and chemical methods as in laboratory settings. The process would require optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form back to uridine or other oxidized derivatives.
Reduction: Further reduction can modify the nucleoside structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine, while substitution reactions can produce a variety of modified nucleosides with different functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-5,6-dihydrouridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5,6-dihydrouridine involves its incorporation into RNA, where it can influence the structure and function of the RNA molecule. The compound’s effects are mediated through its interaction with specific enzymes and molecular pathways involved in RNA processing and modification . For example, dihydrouridine synthases catalyze the reduction of uridine to dihydrouridine, which can then be methylated to form 5-Methyl-5,6-dihydrouridine .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrouridine: A precursor to 5-Methyl-5,6-dihydrouridine, it is also a modified nucleoside found in RNA.
5-Methyluridine: Another methylated nucleoside, differing in the position of the methyl group and the presence of a double bond.
Pseudouridine: A structural isomer of uridine, it is another common modified nucleoside in RNA.
Uniqueness
5-Methyl-5,6-dihydrouridine is unique due to its specific structure, which includes both a methyl group and a reduced double bond. This combination of features distinguishes it from other modified nucleosides and contributes to its specific biological roles and applications .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXIEGOSDSOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
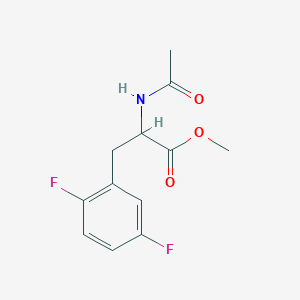
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
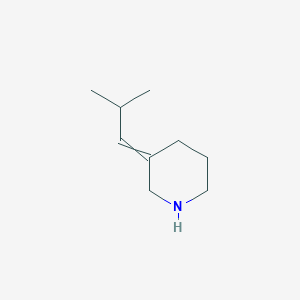
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)

![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)
